molecular formula C21H19PS2 B14344949 2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione CAS No. 95851-00-6

2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione

Cat. No.: B14344949
CAS No.: 95851-00-6
M. Wt: 366.5 g/mol
InChI Key: PKLCCYQJNQOKNJ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione is an organophosphorus compound characterized by its unique thiaphosphirane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione typically involves the reaction of 2,6-dimethylphenylmagnesium bromide with diphenylphosphine sulfide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) for several hours to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiaphosphirane ring.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles like amines or alcohols replace one of the phenyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under mild to moderate heating.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved ring products.

    Substitution: Phosphorus-nucleophile adducts.

Scientific Research Applications

2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: Potential use in studying enzyme mechanisms that involve phosphorus-sulfur bonds.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological thiols.

    Industry: Utilized in the development of advanced materials, such as flame retardants and polymer additives.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione involves its ability to interact with nucleophiles, particularly thiols and amines. The thiaphosphirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as a source of phosphorus and sulfur.

Comparison with Similar Compounds

  • 2,6-Dimethylphenyl isothiocyanate
  • 2,6-Dimethylphenyl isocyanate
  • Diphenylphosphine sulfide

Comparison:

  • 2,6-Dimethylphenyl isothiocyanate and 2,6-Dimethylphenyl isocyanate are similar in that they contain the 2,6-dimethylphenyl group, but they differ in their functional groups (isothiocyanate vs. isocyanate vs. thiaphosphirane).
  • Diphenylphosphine sulfide shares the diphenylphosphine moiety but lacks the thiaphosphirane ring structure, making it less reactive towards nucleophiles.

Properties

CAS No.

95851-00-6

Molecular Formula

C21H19PS2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-3,3-diphenyl-2-sulfanylidene-1,2λ5-thiaphosphirane

InChI

InChI=1S/C21H19PS2/c1-16-10-9-11-17(2)20(16)22(23)21(24-22,18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15H,1-2H3

InChI Key

PKLCCYQJNQOKNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)P2(=S)C(S2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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